Scaffold-Level Structural Differentiation: N10-Methylation Confers a 1.3-Unit LogP Increase Over the Non-Methylated 3,6-Dichloro Analog
The target compound (CAS 89705-28-2, LogP = 3.99850, PSA = 22.00 Ų) exhibits a calculated LogP approximately 1.3 log units higher than the non-methylated analog 3,6-dichloroacridin-9(10H)-one (CAS 5100-80-1, estimated LogP ~2.67–2.92), while sharing an identical chloro substitution pattern . This lipophilicity increment arises from N10-methylation, which eliminates a hydrogen-bond donor (N–H) and increases hydrophobic surface area. The molecular weight increases from 264.11 Da (non-methylated) to 278.13 Da (target), while the PSA remains constant at 22.00 Ų. Compared to 10-methylacridin-9(10H)-one (CAS 719-54-0, LogP = 2.69170, PSA = 22.00 Ų, MW = 209.24 Da), the target compound adds two chlorine atoms, increasing MW by ~69 Da and LogP by approximately 1.3 units [1]. These differences are critical for membrane permeability and DNA-intercalation affinity, both of which are LogP-dependent parameters in acridone-based drug design [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.99850 (C14H9Cl2NO, MW = 278.13) |
| Comparator Or Baseline | 3,6-Dichloroacridin-9(10H)-one: LogP ~2.67–2.92 (C13H7Cl2NO, MW = 264.11); 10-Methylacridin-9(10H)-one: LogP = 2.69170 (C14H11NO, MW = 209.24) |
| Quantified Difference | ΔLogP ≈ +1.3 versus non-methylated analog; ΔLogP ≈ +1.3 versus non-chlorinated analog |
| Conditions | Calculated LogP values from ChemSrc, Molbase, and Sielc databases using standard algorithmic methods |
Why This Matters
A 1.3-unit LogP difference corresponds to approximately a 20-fold difference in octanol/water partition coefficient, substantially altering membrane permeability, intracellular distribution, and non-specific protein binding—making analog interchange invalid in quantitative pharmacological assays.
- [1] Molbase / Chemsrc. 10-Methylacridin-9(10H)-one (CAS 719-54-0). LogP: 2.69170; PSA: 22.00000; MW: 209.243. View Source
- [2] Belmont P, et al. Acridine and acridone derivatives, anticancer properties and synthetic methods. Anticancer Agents Med Chem. 2007;7(2):139-169. PMID: 17348825. View Source
